molecular formula C5H13NO B14251216 2-(Ethylamino)propan-2-ol CAS No. 189882-04-0

2-(Ethylamino)propan-2-ol

Cat. No.: B14251216
CAS No.: 189882-04-0
M. Wt: 103.16 g/mol
InChI Key: HZLYGAQNCRJBDT-UHFFFAOYSA-N
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Description

2-(Ethylamino)propan-2-ol is an organic compound with the molecular formula C5H13NO. It is a clear, colorless liquid with a molecular weight of 103.16 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylamino)propan-2-ol can be synthesized through several methods. One common method involves the reaction of ethylamine with propylene oxide. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

C2H5NH2 + CH3CHCH2O → C5H13NO\text{C2H5NH2 + CH3CHCH2O → C5H13NO} C2H5NH2 + CH3CHCH2O → C5H13NO

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

2-(Ethylamino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biochemical pathways and enzyme reactions.

    Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as an antagonist, blocking the action of endogenous ligands and preventing the activation of these receptors. This leads to various physiological effects, including the modulation of cardiovascular functions and neurotransmission.

Comparison with Similar Compounds

2-(Ethylamino)propan-2-ol can be compared with other similar compounds, such as:

    1-(Ethylamino)propan-2-ol: Similar structure but different positional isomer.

    2-(Methylamino)propan-2-ol: Similar structure with a methyl group instead of an ethyl group.

    2-(Isopropylamino)propan-2-ol: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an adrenergic receptor antagonist makes it valuable in pharmaceutical research and development.

Properties

CAS No.

189882-04-0

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

IUPAC Name

2-(ethylamino)propan-2-ol

InChI

InChI=1S/C5H13NO/c1-4-6-5(2,3)7/h6-7H,4H2,1-3H3

InChI Key

HZLYGAQNCRJBDT-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)O

Origin of Product

United States

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